

"1-Aminohex-5-en-3-ol" CAS number and molecular formula

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Compound of Interest

Compound Name: 1-Aminohex-5-en-3-ol

Cat. No.: B15165726

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Technical Data Sheet: Aminohexenol Isomers

Introduction

This document provides a technical overview of aminohexenol isomers, with a focus on compounds related to the requested "1-Aminohex-5-en-3-ol." Direct experimental data, including a CAS number, for "1-Aminohex-5-en-3-ol" is not readily available in public chemical databases. The correct IUPAC name for this structure, following chemical nomenclature rules that prioritize the principal functional group (alcohol), would be (E/Z)-6-Aminohex-1-en-4-ol. While a record for the (E)-isomer exists in PubChem, it lacks detailed information.^[1]

Consequently, this guide focuses on closely related and documented isomers: 1-Aminohex-3-en-1-ol and 3-Aminohex-4-en-1-ol. These compounds share the same molecular formula and offer insights into the general characteristics of aminohexenols. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

The fundamental properties of the specified aminohexenol isomers are summarized below. It is important to note that a CAS number for the specifically requested "1-Aminohex-5-en-3-ol" or its correctly named counterpart, "(E/Z)-6-Aminohex-1-en-4-ol," has not been assigned, indicating it is not a commercially cataloged compound.

Property	1-Aminohex-3-en-1-ol	3-Aminohex-4-en-1-ol
PubChem CID	123718508[2]	53984929[3]
Molecular Formula	C ₆ H ₁₃ NO[2]	C ₆ H ₁₃ NO[3]
Molecular Weight	115.17 g/mol [2]	115.17 g/mol [3]
IUPAC Name	1-aminohex-3-en-1-ol[2]	3-aminohex-4-en-1-ol[3]
SMILES	CCC=CCC(N)O[2]	CC=CC(CCO)N[3]
InChI Key	FDUPHDSBZRYCSJ-UHFFFAOYSA-N[2]	KAVDMSIDIJXTAT-UHFFFAOYSA-N[3]

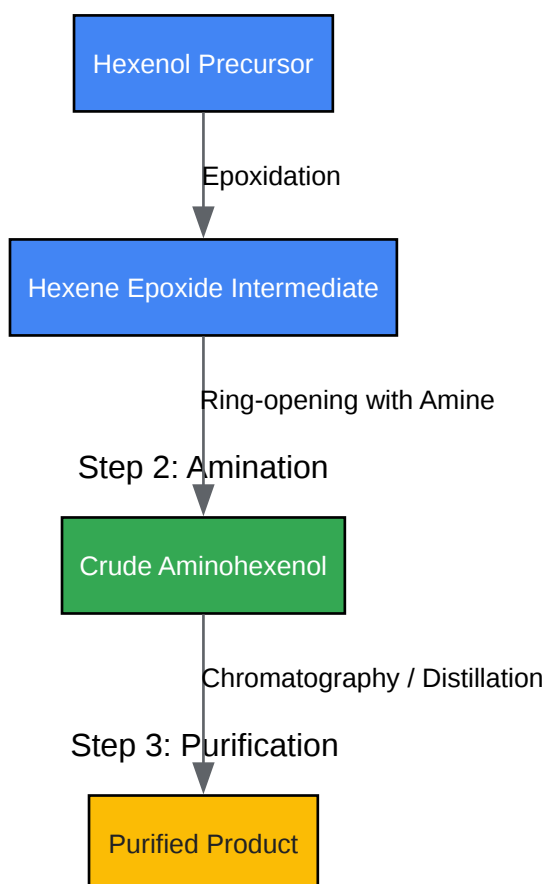
Synthesis of Aminohexenols

Specific, detailed experimental protocols for the synthesis of "**1-Aminohex-5-en-3-ol**" are not available due to the compound's obscurity. However, a general synthetic approach for amino alcohols can be inferred from established organic chemistry principles. One common method involves the amination of a suitable precursor, such as an epoxide or a halohydrin.

A plausible synthetic workflow for a generic aminohexenol is outlined in the diagram below. This process would typically start with a corresponding hexenol, which is then converted to an intermediate that can react with an amino source.

General Synthesis Workflow for Aminoalcohols

Step 1: Intermediate Formation

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Caption: General synthetic workflow for aminoalcohols.

Experimental Protocols

As specific experimental data for "**1-Aminohex-5-en-3-ol**" is unavailable, this section provides a generalized protocol for the synthesis of an amino alcohol from an alkene, which could be adapted by a skilled chemist.

Objective: To synthesize an amino alcohol from a corresponding alkene via a halohydrin intermediate.

Materials:

- Alkene (e.g., a hexene derivative)
- N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
- Dimethyl sulfoxide (DMSO) and water
- Amine source (e.g., ammonia, primary or secondary amine)
- Suitable organic solvents (e.g., THF, diethyl ether)
- Base (e.g., potassium hydroxide)

Methodology:

- **Halohydrin Formation:** The alkene is dissolved in a mixture of DMSO and water. NBS or NCS is added portion-wise at room temperature. The reaction is stirred until the alkene is consumed, which can be monitored by thin-layer chromatography (TLC).
- **Epoxidation (Optional Intermediate Step):** The resulting halohydrin can be treated with a base, such as potassium hydroxide, to form an epoxide intermediate.
- **Amination:** The halohydrin or epoxide is then reacted with an excess of the chosen amine. This reaction is typically carried out in a polar solvent and may require elevated temperatures.
- **Work-up and Purification:** The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove salts and excess amine. The crude amino alcohol product is purified by column chromatography or distillation.

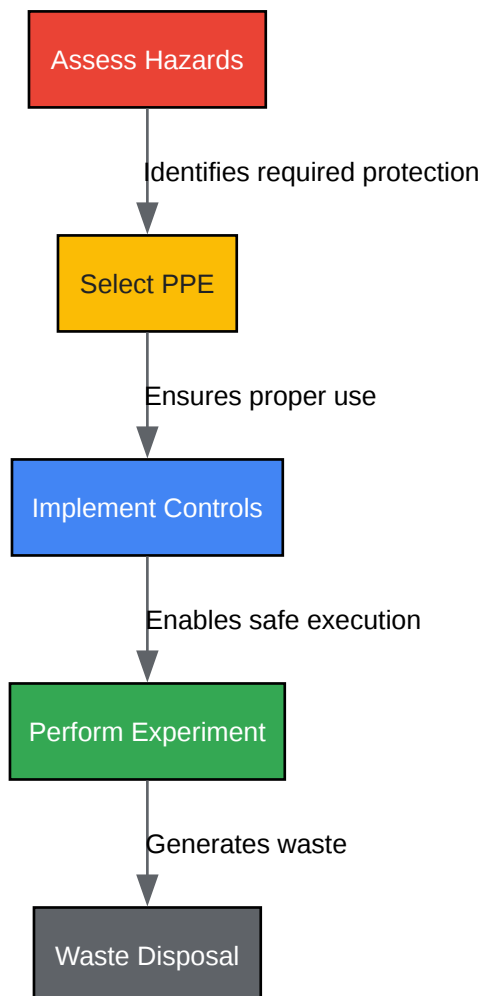
Safety and Handling

Specific safety data for "**1-Aminohex-5-en-3-ol**" is not available. However, for related compounds such as 1-aminohexan-3-ol, hazards include being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation.^[4] General safety precautions for handling amino alcohols should be followed:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

The logical relationship for handling potentially hazardous chemicals is depicted in the diagram below.

Chemical Handling Safety Protocol



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Caption: Logical flow for safe chemical handling.

Conclusion

While "**1-Aminohex-5-en-3-ol**" is not a well-documented compound, this technical data sheet provides comprehensive information on its closely related isomers, 1-Aminohex-3-en-1-ol and 3-Aminohex-4-en-1-ol. The provided data on their chemical properties, along with a general synthesis strategy and safety precautions, serves as a valuable resource for researchers and

professionals in the field of chemistry. Further experimental investigation would be required to fully characterize the properties and potential applications of "(E/Z)-6-Aminohex-1-en-4-ol."

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References

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- 4. 1-Aminohexan-3-ol | C₆H₁₅NO | CID 18939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
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